N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine -

N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Catalog Number: EVT-4010797
CAS Number:
Molecular Formula: C18H18N6
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • One possible synthetic route could involve starting with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This could be reacted with (1-benzyl-1H-imidazol-2-yl)methanamine in the presence of a suitable base to form the desired compound. [] (https://www.semanticscholar.org/paper/5bfa994541ff3dd6673d8652a1feb8ead3d49542)
Applications
  • Kinase inhibitors: Pyrrolo[2,3-d]pyrimidine derivatives are known to exhibit kinase inhibitory activity. [, , ] (https://www.semanticscholar.org/paper/edb9f1aee0607c77fe90e951d60cfa58c839c158, https://www.semanticscholar.org/paper/6647e464b45fb3e9cfa251ce87cedfd4b2efb54e, https://www.semanticscholar.org/paper/e8aa8a0b70daab75c2ce1960d29d91807e2ccb57)
  • Antimicrobial agents: Pyrrole and pyrrolo[2,3-d]pyrimidine derivatives have been reported to possess antimicrobial activity. [] (https://www.semanticscholar.org/paper/4fb384b01a57295c8957e16c84f4d9c588f44868)
  • Anthelmintic agents: Benzimidazole derivatives, especially those with fused ring systems, are known for their anthelmintic activity. [] (https://www.semanticscholar.org/paper/87984a9c67ba8437cc54716023bb30c524f88703)

5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

    Compound Description: 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound synthesized by reacting 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine with 2-(1H-imidazol-4-yl)-N-methylethanamine []. X-ray studies confirmed the replacement of the chloro-substituent in the six-membered ring during the reaction []. The compound exhibits specific structural features, including the coplanarity of the exocyclic N atom environment with the pyrrolo[2,3-d]pyrimidine system and an orthogonal orientation of the N-C-C-C link to the bicyclic system [].

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

    Compound Description: 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide, also known as FN-1501, is a potent inhibitor of FLT3 and CDK kinases, showing promising antiproliferative activity against acute myeloid leukemia (AML) []. It exhibits nanomolar range IC50 values for FLT3, CDK2, CDK4, and CDK6, indicating its ability to effectively inhibit these kinases []. In MV4-11 cells, FN-1501 demonstrates potent antiproliferative activity and induces apoptosis, making it a potential candidate for AML therapeutics [].

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

    Compound Description: N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is synthesized by coupling 3-(4-Chlorophenoxy)phenyl)methanamine and 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine []. The structure was confirmed through spectral analysis and docking studies [].

N-((3R, 4R)-1-benzyl-4-methyl pyridine-3-yl)-N-methyl-7H-pyrrolo-[2, 3-d] pyrimidine-4-amine

    Compound Description: This compound is an intermediate in the synthesis of tofacitinib, a JAK kinase inhibitor used for treating rheumatoid arthritis. The preparation method utilizes sodium hydroxide as alkali and methanol as a solvent. This intermediate is generated through the reaction of N-((3R, 4R)-1-benzyl-4-methyl pyridine-3-yl)-N-methyl-7-toluenesulfonyl-7H-pyrrolo-[2, 3-d] pyrimidine-4-amine [].

(E)-3-(4-(((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)amino)methyl)phenyl)-N-hydroxyacrylamide (B3)

    Compound Description: (E)-3-(4-(((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)amino)methyl)phenyl)-N-hydroxyacrylamide, designated as B3, is a potent histone deacetylase (HDAC) inhibitor []. B3 exhibits strong inhibitory activity against HDACs 1, 2, 3, 6, and 8, with IC50 values in the nanomolar range []. It effectively induces G0/G1-phase arrest and promotes apoptosis in WSU-DLCL-2 cells, demonstrating its potential as a treatment for hematological malignancies [].

N-[4-(2-[2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo(2,3-d)pyrimidin-5-yl]ethyl)benzoyl]-L-glutamic acid (ALIMTA/ LY231514/ MTA)

    Compound Description: N-[4-(2-[2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo(2,3-d)pyrimidin-5-yl]ethyl)benzoyl]-L-glutamic acid, commercially known as ALIMTA, LY231514, or MTA, is a clinically used antifolate drug []. It acts as a thymidylate synthase inhibitor and is employed in cancer chemotherapy.

N-[4-[(2-Amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-fluorobenzoyl]-l-glutamic acid (4) and N-[4-[(2-Amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-l-glutamic acid (5)

    Compound Description: These compounds are classical 6-5 ring-fused analogs designed as thymidylate synthase (TS) inhibitors and potential antitumor agents []. They were synthesized to overcome resistance and toxicity issues associated with clinically used folate-based TS inhibitors that depend on folylpoly-γ-glutamate synthetase (FPGS) []. Both compounds demonstrated potent inhibition of human TS with IC50 values in the nanomolar range []. Furthermore, they were not substrates for human FPGS and exhibited growth inhibitory effects against various tumor cell lines, including CCRF-CEM cells [].

2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate

    Compound Description: This compound's structure was confirmed by X-ray crystallography and reveals a specific conformation of the piperidine ring []. The pyrrole N—H group forms a water-mediated intermolecular hydrogen bond to one of the N atoms of the annelated pyrimidine ring, contributing to the crystal packing [].

N-methyl-1-{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl} methanesulfonamide

    Compound Description: This compound is highlighted for its therapeutic potential in treating allergic reactions, dermatitis, eczema, and pruritus in mammals []. Its efficacy in a range of dosages is discussed, suggesting its suitability for various applications, including in companion animals and livestock [].

2-Substituted pyrrolo[2.3-d]pyrido[1,2-a]pyrimidin-4(1H)-ones (2)

    Compound Description: This group of compounds is synthesized via the thermal reaction of N-benzyl-N-{3-formyl-4-oxo-4H-pyrido[1,2-a]-pyrimidin-2-yl}amino esters []. The mechanism involves lactonization and subsequent decarboxylation of an intermediate to form the final product [].

N-[2-Amino-4-ethyl[(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid (2) and N-[2-Amino-4-ethyl-6-methyl[(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid (4)

6-[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (AEE788)

    Compound Description: AEE788 is an epidermal growth factor receptor (EGFR) inhibitor evaluated for its brain penetrability and distribution kinetics []. Its brain-to-plasma ratios were compared to other EGFR inhibitors, and studies confirmed the influence of efflux transporters P-glycoprotein and breast cancer resistance protein on its brain distribution [].

6-Ethynyl-N-phenyl-9H-purin-2-amine

    Compound Description: This compound is an ethynyl-heterocycle utilized in model studies investigating the irreversible inhibition of Nek2 kinase []. The study demonstrated the capture of the ethynyl moiety by N-acetylcysteine methyl ester, suggesting a potential mechanism for targeting Nek2 and other kinases with reactive cysteines [].

4-Ethynyl-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

    Compound Description: This compound is another ethynyl-heterocycle studied in the context of irreversible Nek2 kinase inhibition []. It exhibited lower reactivity compared to other ethynyl-heterocycles in the study, highlighting the influence of different heterocyclic scaffolds on reactivity and potential for kinase inhibition [].

Tofacitinib

    Compound Description: Tofacitinib is a clinically approved JAK kinase inhibitor for treating rheumatoid arthritis [, ]. Several papers discuss its synthesis, focusing on improved methods for removing protecting groups and optimizing reaction conditions [, ].

(3aR,5s,6aS)-N-(3-Methoxy-1,2,4-thiadiazol-5-yl)-5-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide

    Compound Description: This compound is a JAK kinase inhibitor and is described in its various salt forms, including bisulfate and hydrogen sulfate salt [, , , ]. These salts are investigated for their pharmaceutical properties, including dissolution rate, stability, and suitability for clinical use [, , , ].

2-Alkylamino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones

    Compound Description: This series of compounds was synthesized and evaluated for bactericidal activity [, ]. The introduction of fluorine aimed to enhance their bactericidal effects [, ]. Some compounds in this series showed strong inhibitory effects against crop biomasses, and one specific derivative, 2-(n-heptyl)amino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-one, exhibited 90% inhibition activity against cotton fusarium wilt [, ].

6-(3-Aminopropyl)-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one (APP)

    Compound Description: APP is a synthetic nucleotide designed for four-base recognition by triplex-forming oligonucleotides []. It specifically binds to CG base pairs with high affinity at physiological pH, demonstrating its utility for expanding the genetic code and targeting specific DNA sequences [].

7-Benzyl-4-methyl-5-[(2-substituted phenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amines

    Compound Description: This series of compounds possesses antimitotic and antitumor activities, targeting both antimitotic-sensitive and resistant tumor cells []. They bind to a unique site on tubulin, distinct from known binding sites of other antimitotic agents []. Notably, some compounds in this series also reverse tumor resistance to antimitotic agents mediated by the P-glycoprotein efflux pump, demonstrating their potential for overcoming drug resistance [].

4-Methoxy-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine (2)

    Compound Description: This compound is a key intermediate in the synthesis of 7-deazainosine, a modified nucleoside analogue []. It undergoes a phase transfer glycosidation reaction with a protected ribose derivative to yield the desired nucleoside [].

Properties

Product Name

N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

IUPAC Name

N-[(1-benzylimidazol-2-yl)methyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C18H18N6

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C18H18N6/c1-23(18-15-7-8-20-17(15)21-13-22-18)12-16-19-9-10-24(16)11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,21,22)

InChI Key

HXVVRKYKUYBJHH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC=CN1CC2=CC=CC=C2)C3=NC=NC4=C3C=CN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.